6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible method is the reaction of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin with manganese(II) chloride in dimethylformamide (DMF) and pyridine at 153 °C . This results in the formation of the manganese(III) complex of 5,10,15,20-tetrakis(2,6-dichlorophenyl)porphyrin . The reaction can be monitored by thin layer chromatography (TLC) and UV-Vis spectrophotometry.

Molecular Structure Analysis

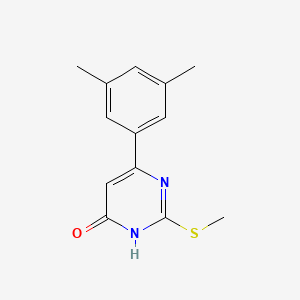

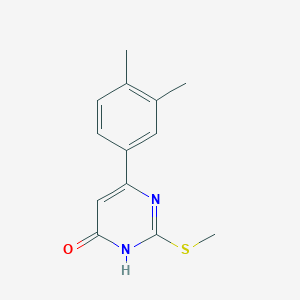

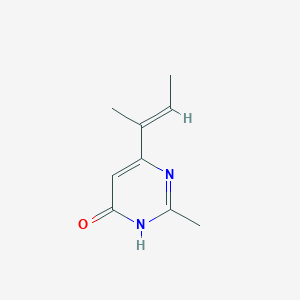

The molecular structure of 6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol consists of a pyrimidine ring with a chlorobenzyl group and a methyl group attached. The compound crystallizes in the orthorhombic crystal system with space group Pbca .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Synthesis

This compound can act as a reagent for the protection of carboxyl groups as their 4-chlorobenzyl esters , which are more stable to acid than the corresponding benzyl esters. This property is particularly useful in synthetic organic chemistry where protecting groups are needed during multi-step synthesis processes .

Material Science

In material science, “6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol” could be investigated for its role as a curing agent in the production of polymers and resins. Curing agents help in improving the properties of materials such as durability and resistance to chemicals .

Cosmetics

The compound’s derivatives might find applications in the cosmetics industry as well. Due to its chemical stability, it could be used as a preservative or to improve the shelf life of cosmetic products .

Flavoring and Fragrance Agents

The molecular structure of “6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol” suggests that it could be used in the creation of new flavoring and fragrance agents . Its stability and potential for various chemical reactions make it a candidate for developing new scents and tastes .

Paint and Coating Industry

As a solvent, this compound could be utilized in paint strippers and waterborne coatings . Its effectiveness in dissolving other substances could make it a valuable component in formulations that require a strong solvent .

Mechanism of Action

Target of Action

Similar compounds have been studied for their interaction with various biological targets

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and changes caused by this compound.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . More research is needed to outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level

Action Environment

The environment can often play a significant role in the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.

properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZLJVLQYCIMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorobenzyl)-2-methylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

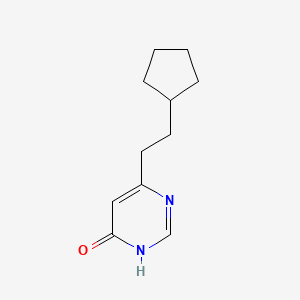

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol](/img/structure/B1487097.png)

![7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487104.png)

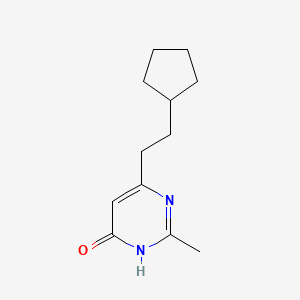

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)